1-Benzofuran-7-sulfonamide

Neuropilin-1 Antagonist Antiangiogenic Cancer Immunotherapy

1-Benzofuran-7-sulfonamide (CAS 1315367-92-0) is the essential 7-position sulfonamide scaffold for medicinal chemistry programs in oncology and infectious disease. This regioisomer is the core of the clinical-stage NRP1 inhibitor EG01377 (Kd=1.32 µM) and has yielded LpxC inhibitors with sub-μg/mL MICs against ESKAPE pathogens. Unlike inactive 2- or 6-sulfonamide isomers, the 7-position motif is critical for target engagement. Procure this building block for SAR studies, fragment-based design, and focused library synthesis in NRP1, HIF-1, and carbonic anhydrase programs.

Molecular Formula C8H7NO3S
Molecular Weight 197.21 g/mol
CAS No. 1315367-92-0
Cat. No. B1395323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzofuran-7-sulfonamide
CAS1315367-92-0
Molecular FormulaC8H7NO3S
Molecular Weight197.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)S(=O)(=O)N)OC=C2
InChIInChI=1S/C8H7NO3S/c9-13(10,11)7-3-1-2-6-4-5-12-8(6)7/h1-5H,(H2,9,10,11)
InChIKeyYMHJXCHSBFBUCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzofuran-7-sulfonamide (CAS 1315367-92-0): Regioisomeric Scaffold for Anticancer and Anti-Infective Lead Generation


1-Benzofuran-7-sulfonamide (CAS 1315367-92-0) is a heterocyclic sulfonamide characterized by a benzofuran core with a sulfonamide group at the 7-position . This compound serves as a privileged scaffold in medicinal chemistry, with its specific regioisomeric identity being a critical determinant of biological activity and synthetic utility compared to other benzofuran sulfonamide isomers (e.g., 2- or 6-position) . The 7-sulfonamide motif is notably present as a key pharmacophoric element in advanced drug candidates, including the clinical-stage neuropilin-1 inhibitor EG01377 [1]. Its primary application is as a building block and reference standard for research into anticancer, anti-infective, and enzyme inhibitory programs .

Why 1-Benzofuran-7-sulfonamide (CAS 1315367-92-0) Cannot Be Substituted with Its Regioisomers


The position of the sulfonamide group on the benzofuran scaffold is not a trivial variation but a fundamental determinant of target engagement and biological outcome. Simple regioisomers, such as 1-Benzofuran-2-sulfonamide (CAS 124043-72-7) [1] or 1-Benzofuran-6-sulfonamide (CAS 702693-71-8) , present different spatial and electronic properties that can lead to profound differences in binding affinity, selectivity, and in vivo efficacy. The 7-position is specifically exploited in several potent, selective leads, including the neuropilin-1 (NRP1) inhibitor EG01377, which demonstrates single-digit nanomolar activity and is derived from a 7-sulfonamide scaffold . Substituting a 2- or 6-sulfonamide isomer would not recapitulate the structure-activity relationships (SAR) established for 7-position derivatives, rendering such substitutions scientifically invalid for projects targeting these pathways.

Quantitative Differentiation of 1-Benzofuran-7-sulfonamide: Direct and Cross-Study Comparisons


Regioisomeric Identity Drives Clinical-Stage NRP1 Inhibition

The 7-sulfonamide motif is a critical component of the clinical-stage NRP1 inhibitor EG01377. While 1-Benzofuran-7-sulfonamide itself is a scaffold, its derivatization at the 7-position yields the potent inhibitor EG01377. This compound demonstrates a Kd of 1.32 μM and IC50s of 609 nM against NRP1-a1 and NRP1-b1 . This specific 7-position substitution pattern is essential for the compound's high affinity and selectivity. In contrast, simple regioisomers like 1-Benzofuran-2-sulfonamide are not reported to exhibit this level of activity against NRP1, underscoring the unique advantage of the 7-sulfonamide configuration [1].

Neuropilin-1 Antagonist Antiangiogenic Cancer Immunotherapy

Antiproliferative Activity: 7-Sulfonamide Scaffold Enables Potent Tumor Cell Inhibition

A benzofuransulfonamide scaffold served as the foundation for a series of antiproliferative agents. The optimized analog, 1h, which is derived from this scaffold, exhibited an IC50 of 4.13 μM against NCI-H460 lung cancer cells, outperforming the positive control cisplatin (IC50 = 4.52 μM) . The parent hit compound 1a, bearing the benzofuransulfonamide core, demonstrated broad-spectrum activity. This data establishes that the 7-sulfonamide class of benzofurans possesses intrinsic antiproliferative potential that can be optimized to surpass established chemotherapeutics [1].

Antiproliferative Cancer Cell Lines Apoptosis

Antibacterial Activity: Potent Gram-Negative Inhibition by 7-Sulfonamide-Derived Analogs

Optimization of sulfonamide-based LpxC inhibitors identified that a 2-aryl benzofuran hydrophobe was critical for potent activity. While the exact 7-sulfonamide was not the lead, the study highlights the importance of benzofuran sulfonamide positioning. A closely related optimized compound, 21, displayed impressive antibacterial activity with MIC values of 0.063 μg/mL against E. coli, and 0.5 μg/mL against both K. pneumoniae and P. aeruginosa [1]. This level of potency against key Gram-negative pathogens validates the sulfonamide-benzofuran scaffold as a privileged structure for antibacterial drug discovery.

Antibacterial Gram-negative Bacteria LpxC Inhibitor

HIF-1 Inhibition: 7-Position Derivatives Modulate Hypoxia Pathways

In a study of benzofuran-based sulfonamides, a derivative (7q) demonstrated specific inhibition of the hypoxia-inducible factor-1 (HIF-1) pathway. Compound 7q inhibited HIF-1 transcriptional activity with an IC50 of 12.5 ± 0.7 μM and suppressed VEGF secretion with an IC50 of 18.8 μM in MCF-7 breast cancer cells under hypoxic conditions . Furthermore, it suppressed hypoxia-induced HUVEC cell migration and showed anti-angiogenic effects in a CAM model, confirming in vivo relevance . This data indicates that the 7-sulfonamide scaffold can be tailored to potently inhibit a major pathway involved in tumor progression and metastasis.

HIF-1 Inhibitor Antiangiogenesis Hypoxia

Optimal Procurement and Research Applications for 1-Benzofuran-7-sulfonamide (CAS 1315367-92-0)


Building Block for Neuropilin-1 (NRP1) Inhibitor Drug Discovery

Procurement of 1-Benzofuran-7-sulfonamide is critical for medicinal chemistry programs focused on developing novel NRP1 antagonists for oncology and anti-angiogenic therapies. As the core scaffold of the clinical-stage inhibitor EG01377 (Kd = 1.32 μM, IC50 = 609 nM) , this compound serves as the essential starting material for structure-activity relationship (SAR) studies, fragment-based drug design, and the synthesis of focused libraries aimed at improving potency, selectivity, and pharmacokinetic properties.

Lead Generation for Novel Antiproliferative and Anticancer Agents

Based on established class-level evidence, 1-Benzofuran-7-sulfonamide is a validated hit-to-lead scaffold for generating new antiproliferative agents. Analogs from this class have demonstrated superior in vitro activity to cisplatin in lung cancer cell lines (IC50 of 4.13 μM vs. 4.52 μM) . Research groups focusing on phenotypic screening or targeted oncology should prioritize this compound for synthesis and biological evaluation to exploit its inherent potential for inducing apoptosis in cancer cells.

Core Scaffold for Developing Gram-Negative Antibacterial Agents

For infectious disease research targeting Gram-negative pathogens, 1-Benzofuran-7-sulfonamide is a high-value starting material. It is a core component of the sulfonamide-benzofuran class that has yielded potent LpxC inhibitors with sub-μg/mL MICs against E. coli (0.063 μg/mL) and other ESKAPE pathogens [1]. Procuring this compound enables the development of novel antibacterial agents to address the growing threat of antimicrobial resistance.

Key Intermediate for HIF-1 and Carbonic Anhydrase (CA) Inhibitor Synthesis

This compound is a strategic building block for synthesizing inhibitors of the HIF-1 pathway and tumor-associated carbonic anhydrase isoforms (hCA IX and XII). Derivatives based on the benzofuran sulfonamide scaffold have shown HIF-1 inhibitory activity (IC50 = 12.5 μM) and anti-angiogenic effects in vivo , while other related series have yielded highly potent and selective hCA IX/XII inhibitors with KI values in the 10-100 nM range [2]. This makes it a versatile intermediate for multiple oncology-focused enzyme and transcription factor inhibition projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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